molecular formula C8H11N3O B1527496 N-[5-(aminomethyl)pyridin-2-yl]acetamide CAS No. 1249669-77-9

N-[5-(aminomethyl)pyridin-2-yl]acetamide

Cat. No.: B1527496
CAS No.: 1249669-77-9
M. Wt: 165.19 g/mol
InChI Key: URQYQEXXCUXLPM-UHFFFAOYSA-N
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Description

N-[5-(aminomethyl)pyridin-2-yl]acetamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[5-(aminomethyl)pyridin-2-yl]acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, the reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as the oxidizing agents. This method is advantageous as it does not require the use of metals and proceeds under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(aminomethyl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene is commonly used for oxidation reactions.

    Reduction: Sodium borohydride in methanol is a typical reducing agent.

    Substitution: Halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions, such as in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-2-yl)amides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

N-[5-(aminomethyl)pyridin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(aminomethyl)pyridin-2-yl]acetamide is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Biological Activity

N-[5-(aminomethyl)pyridin-2-yl]acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an aminomethyl group and an acetamide moiety, which contribute to its chemical reactivity and biological properties. The following sections delve into the biological activities associated with this compound, including antimicrobial and antitumor effects, as well as its structural characteristics and synthesis.

Structural Characteristics

The molecular formula of this compound is C8_8H10_{10}N2_2O. The presence of the pyridine ring is significant as it often correlates with various pharmacological activities. The structural features can be summarized as follows:

FeatureDescription
Pyridine Ring Provides basicity and potential for interactions with biological targets
Aminomethyl Group Enhances solubility and may affect binding affinities
Acetamide Group Contributes to the overall stability and reactivity of the compound

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The antitumor potential of this compound has been explored, particularly in relation to its effect on cancer cell lines. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the viability of aggressive cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231) by up to 55% at concentrations around 10 µM . Additionally, in vivo studies using xenograft models have shown promising results in tumor reduction when administered at therapeutic doses .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with acetamides. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For example, modifications to the aminomethyl or acetamide groups can significantly alter its potency and selectivity against different biological targets.

Notable SAR Findings:

  • Substituents on the pyridine ring influence lipophilicity and bioavailability.
  • The presence of electron-donating groups can enhance interaction with target proteins.

Case Studies

  • Antitumor Efficacy : A study investigating a series of pyridine derivatives found that those similar to this compound showed significant inhibition of ribonucleotide reductase activity, which is critical for DNA synthesis in cancer cells. This resulted in prolonged survival in leukemia-bearing mice .
  • Antimicrobial Properties : In a comparative analysis, derivatives of pyridine were evaluated for their antibacterial activity against resistant strains like Staphylococcus aureus. The findings indicated that certain modifications could enhance efficacy against multi-drug resistant bacteria .

Properties

IUPAC Name

N-[5-(aminomethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)11-8-3-2-7(4-9)5-10-8/h2-3,5H,4,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYQEXXCUXLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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